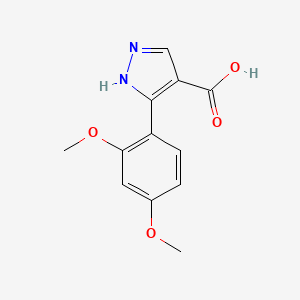![molecular formula C12H13N3O2 B3085150 Methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate CAS No. 1152517-69-5](/img/structure/B3085150.png)
Methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate
Descripción general
Descripción
“Methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate” is a compound that contains a pyrazole ring, which is a class of organic compounds with a five-membered aromatic ring structure composed of three carbon atoms and two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects and are used as building blocks in the synthesis of various organic molecules .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . These compounds can be synthesized through a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be analyzed using techniques such as elemental microanalysis, FTIR, and 1H NMR . These techniques allow for the verification of the synthesized structures.Chemical Reactions Analysis
Pyrazole derivatives are involved in a wide range of chemical reactions. They are used as reagents in various reactions, including Suzuki-Miyaura cross-coupling reactions and transesterification reactions . They are also used in the synthesis of diverse heterocyclic compounds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be analyzed using various techniques. For instance, the yield, refractive index, boiling point, and density of a compound can be determined .Aplicaciones Científicas De Investigación
Hydrogen-Bonded Molecular Structures
Molecular Structure Analysis : Methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate has been studied for its molecular structure, particularly focusing on hydrogen bonding. In one study, molecules of this compound exhibit polarized molecular-electronic structures and are linked into chains by hydrogen bonds (Portilla et al., 2007).
Supramolecular Structures : Different derivatives of 4-pyrazolylbenzoates, including methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate, have been examined for their supramolecular structures. The focus of these studies is on hydrogen-bonded structures in various dimensions, providing insights into their potential applications in crystal engineering and design (Portilla et al., 2007).
Antimicrobial Properties
Antimicrobial Activity : Research has demonstrated that certain derivatives related to methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate show significant antimicrobial activity. This implies potential applications in developing antimicrobial agents (Shah, 2014).
Bioactivity of Derivatives : Another study synthesized derivatives of the compound and tested them for antimicrobial activities, indicating potential use in pharmaceuticals for treating infections (Shah et al., 2013).
Propiedades
IUPAC Name |
methyl 4-[(4-aminopyrazol-1-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-17-12(16)10-4-2-9(3-5-10)7-15-8-11(13)6-14-15/h2-6,8H,7,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIBIWKEPAIIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate](/img/structure/B3085068.png)


![4-Bromothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3085089.png)
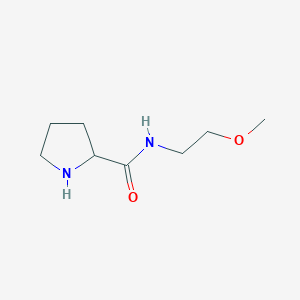
![3-(Phenylmethyl) (5S,8S,10aR)-5-[[(1,1-dimethylethoxy)carbonyl]amino]octahydro-6-oxopyrrolo[1,2-a][1,5]diazocine-3,8(4H)-dicarboxylate](/img/structure/B3085112.png)
![Thieno[3,2-c]pyridin-2-ol, 4,5,6,7-tetrahydro-, 2-acetate](/img/structure/B3085115.png)

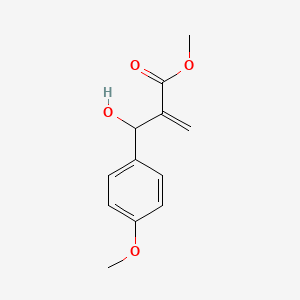
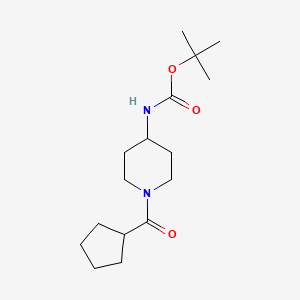
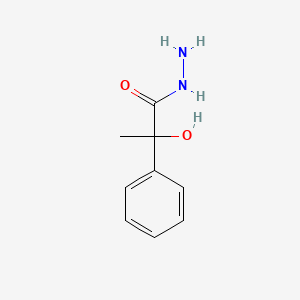

![5-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3085155.png)
